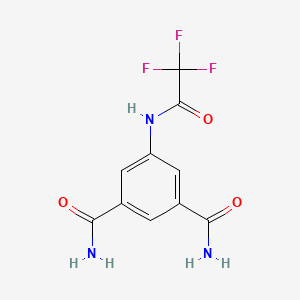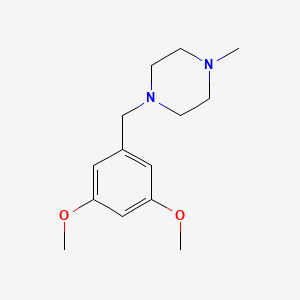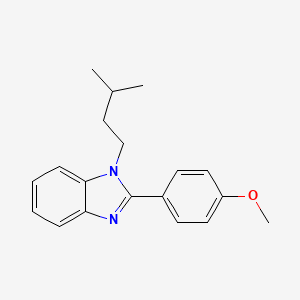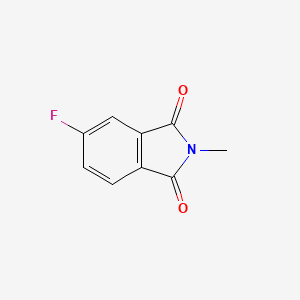![molecular formula C17H21N3 B5869420 1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5869420.png)
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced techniques employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives .
Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as 1-methyl-4-phenylpyridinium and 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a piperazine ring with a pyridine and a methylphenyl group, which imparts distinct chemical and biological properties.
Similar Compounds
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-7-16(8-6-15)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFBOGYLMYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5869347.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate](/img/structure/B5869357.png)
![N-[(2,4-dimethylphenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B5869358.png)

![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5869395.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)



![4-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B5869432.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
